Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone ring, which is known for its biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a 3-fluorophenyl isocyanate with a suitable thioamide under controlled conditions.
Acylation: The resulting thiazolidinone intermediate is then acylated with ethyl bromoacetate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the thiazolidinone ring.
Biology: Used in studies to understand enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-{[(4-chlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
- Ethyl 2-(3-{[(3-bromophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
Uniqueness
Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
735335-61-2 |
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Molecular Formula |
C15H15FN2O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H15FN2O4S/c1-2-22-15(21)7-14-18(13(20)9-23-14)8-12(19)17-11-5-3-4-10(16)6-11/h3-7H,2,8-9H2,1H3,(H,17,19)/b14-7+ |
InChI Key |
RDUWJGPIUSVVRO-VGOFMYFVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F |
SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F |
solubility |
not available |
Origin of Product |
United States |
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